BGT226 is a potent, orally bioavailable, small-molecule inhibitor that targets both Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [, , , , , , , , ] It functions as a dual inhibitor of these key signaling pathways, which are frequently dysregulated in various cancers. [, , , , , , , , ] BGT226 has demonstrated significant potential as a therapeutic agent in preclinical studies, effectively inhibiting the growth of various cancer cell lines and in vivo tumor models. [, , , , , , , , , , , , , , , , , , , ]
NVP-BGT226 is a novel compound developed by Novartis Pharma AG, characterized as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This compound, an imidazoquinoline derivative, operates as an ATP-competitive inhibitor, specifically targeting the class I phosphatidylinositol 3-kinase isoforms (p110α, β, δ, and γ) with a notable preference for the α-isoform. Additionally, it inhibits both mTORC1 and mTORC2 catalytic activities, making it a significant agent in cancer therapy research, particularly for tumors exhibiting aberrant activation of the phosphatidylinositol 3-kinase/Akt signaling pathway .
NVP-BGT226 falls under the category of small molecule inhibitors, specifically targeting the signaling pathways involved in cell growth and survival. It is classified as a dual inhibitor due to its ability to simultaneously inhibit both phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways .
The synthesis of NVP-BGT226 involves several steps that can be categorized into key methodologies:
The detailed synthetic route involves various reactions such as nitration, chlorination, and amination, which are critical for constructing the imidazoquinoline framework characteristic of this compound .
The molecular structure of NVP-BGT226 can be described using its chemical formula . The compound features a complex arrangement that includes:
NVP-BGT226 undergoes various chemical reactions primarily during its synthesis. Key reactions include:
These reactions are essential for constructing the final active form of NVP-BGT226 that exhibits potent inhibitory effects on target pathways .
The mechanism through which NVP-BGT226 exerts its effects involves inhibition of the phosphatidylinositol 3-kinase/Akt/mTOR signaling pathway. This pathway is crucial for cellular processes such as growth, proliferation, and survival.
Relevant data from studies indicate that NVP-BGT226 maintains efficacy across various concentrations while inducing specific cellular responses related to apoptosis and autophagy .
NVP-BGT226 has shown promise in scientific research primarily within oncology:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a master regulator of cancer cell proliferation, survival, and metabolism. Dysregulation occurs in >50% of solid tumors via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase overactivation. Traditional single-node inhibitors face limitations:
NVP-BGT226 (C₂₈H₂₅F₃N₆O₂; MW: 534.53 g/mol; CAS: 915020-55-2/1245537-68-1) is an orally bioavailable imidazoquinoline derivative developed by Novartis. Its optimization focused on:
Table 1: Enzymatic Inhibition Profile of NVP-BGT226
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
PI3Kα | 4 | Filter-binding assay |
PI3Kβ | 63 | Filter-binding assay |
PI3Kγ | 38 | Filter-binding assay |
mTOR | 4 | Kinase activity assay |
Table 2: Molecular Properties of NVP-BGT226 vs. Benchmark Inhibitors
Property | NVP-BGT226 | NVP-BEZ235 | LY294002 |
---|---|---|---|
Molecular Weight | 534.53 | 469.54 | 307.33 |
Targets | PI3Kα/β/γ, mTOR | PI3K, mTOR | PI3K only |
Administration | Oral | Oral | Intravenous |
Clinical Phase | Phase 1/2 | Phase 2 | Preclinical |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: